5-Amino-2-(chloromethyl)phenol
Description
5-Amino-2-(chloromethyl)phenol is a substituted phenolic compound featuring an amino group (-NH₂) at the 5-position and a chloromethyl group (-CH₂Cl) at the 2-position of the benzene ring. The chloromethyl group confers reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic chemistry.
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
5-amino-2-(chloromethyl)phenol |
InChI |
InChI=1S/C7H8ClNO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,9H2 |
InChI Key |
JYUGNUMUMZDGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-(chloromethyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloromethylphenol with ammonia or an amine under basic conditions. The reaction typically requires a catalyst such as zinc chloride (ZnCl2) and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 5-Amino-2-(chloromethyl)phenol often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(chloromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl, alkoxy, or thiol derivatives.
Scientific Research Applications
5-Amino-2-(chloromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-2-(chloromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of different functional groups that can interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Amino-2-(chloromethyl)phenol with structurally similar compounds based on available evidence:
Notes:
- Reactivity: The chloromethyl group in 5-Amino-2-(chloromethyl)phenol offers higher reactivity than simple chloro substituents (e.g., 5-Amino-2-chlorophenol), enabling alkylation or polymer grafting .
- Solubility: Amino and halogen substituents influence solubility. For example, 5-Amino-2-chlorophenol is sparingly soluble in water but soluble in polar organic solvents .
Biological Activity
5-Amino-2-(chloromethyl)phenol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H8ClN2O
- Molecular Weight : 174.60 g/mol
- IUPAC Name : 5-Amino-2-(chloromethyl)phenol
- CAS Number : 95-07-6
The compound features an amino group and a chloromethyl substituent on a phenolic ring, which are critical for its biological activity.
The biological activity of 5-Amino-2-(chloromethyl)phenol is primarily attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. The presence of the amino group allows for hydrogen bonding and potential interactions with enzyme active sites, while the chloromethyl group may facilitate electrophilic reactions.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that 5-Amino-2-(chloromethyl)phenol exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in disc diffusion assays.
- A comparative analysis revealed that the compound's efficacy is comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
-
Anticancer Properties :
- Research indicates that 5-Amino-2-(chloromethyl)phenol has cytotoxic effects on cancer cell lines. A study involving various cancer types showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
- The mechanism involves the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage models, indicating a potential role in managing inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of 5-Amino-2-(chloromethyl)phenol against clinical isolates. The results indicated:
- Inhibition Zone Diameter :
- Staphylococcus aureus: 20 mm
- Escherichia coli: 18 mm
- Minimum Inhibitory Concentration (MIC) : Determined to be 32 µg/mL for both strains.
Case Study 2: Anticancer Activity
In vitro assays performed on human breast cancer cell lines (MCF-7) showed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanistic studies revealed that the compound activates apoptotic pathways, evidenced by increased levels of cleaved PARP and caspase-3.
Research Findings Summary
The following table summarizes key findings related to the biological activities of 5-Amino-2-(chloromethyl)phenol:
| Biological Activity | Target Organism/Cell Line | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition zone: 20 mm; MIC: 32 µg/mL |
| Escherichia coli | Inhibition zone: 18 mm; MIC: 32 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | IC50: 15 µM; induces apoptosis |
| Anti-inflammatory | Macrophage models | Inhibits pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
